2-Chlorobenzoyl isocyanate
Overview
Description
2-Chlorobenzoyl isocyanate is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoyl isocyanate, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzoyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is often produced via the phosgenation of 2-chlorobenzamide. This process involves the reaction of 2-chlorobenzamide with phosgene gas in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can add to alkenes and alkynes to form corresponding adducts.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorobenzoic acid and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often in the presence of a catalyst such as triethylamine.
Water: Hydrolyzes the compound to 2-chlorobenzoic acid.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
2-Chlorobenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Chlorobenzoyl isocyanate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-chlorobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, where the compound forms stable urea and carbamate linkages .
Comparison with Similar Compounds
Benzoyl isocyanate: Lacks the chlorine substitution, making it less reactive in certain conditions.
2-Bromobenzoyl isocyanate: Similar structure but with a bromine atom, which can influence its reactivity and applications.
2-Fluorobenzoyl isocyanate: Contains a fluorine atom, affecting its chemical properties and reactivity.
Uniqueness: 2-Chlorobenzoyl isocyanate is unique due to the presence of the chlorine atom, which enhances its reactivity compared to benzoyl isocyanate. This increased reactivity makes it valuable in specific chemical synthesis processes where higher reactivity is required .
Biological Activity
2-Chlorobenzoyl isocyanate (CAS No. 4461-34-1) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article delves into its biological properties, mechanisms of action, potential applications, and safety considerations.
- Molecular Formula : C₈H₄ClNO₂
- Molecular Weight : 181.578 g/mol
- Appearance : Colorless to yellow liquid with a pungent odor
This compound exhibits reactivity primarily through its isocyanate group, which can form stable carbamate linkages with primary amines in proteins. This reaction is pivotal in proteomics research, enabling the modification of proteins for improved identification and analysis via mass spectrometry. The compound's ability to interact with biological macromolecules suggests its utility in various biochemical applications.
Biological Activity and Toxicity
The biological activity of this compound includes:
- Toxicity : Classified as a hazardous compound, it can cause severe skin burns and eye damage (H314) and may induce allergic reactions (H317).
- Respiratory Effects : Exposure to isocyanates, including this compound, has been linked to occupational asthma. A study indicated that even low concentrations could trigger respiratory issues, with higher exposure correlating to increased risk .
- Sensitization : Chronic exposure may lead to hypersensitivity pneumonitis, characterized by granulomatous inflammation in the lungs .
Applications in Research and Industry
This compound serves as an important intermediate in the synthesis of various chemical compounds:
- Pharmaceuticals : Its reactivity allows for the synthesis of carbamate derivatives, which are crucial in drug development.
- Agrochemicals : The compound's ability to modify biological molecules makes it valuable in the formulation of pesticides and herbicides.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Structure | Key Characteristics |
---|---|---|
Benzyl Isocyanate | C₇H₇NO | Less toxic; used as an intermediate |
4-Chlorophenyl Isocyanate | C₇H₅ClN | Similar reactivity; more potent allergen |
Phenyl Isocyanate | C₇H₅NO | Less reactive than chlorinated variants; polymer synthesis |
This comparison highlights the unique properties of this compound due to its chlorination at the benzyl position, enhancing its nucleophilic reactivity compared to non-chlorinated analogs.
Case Studies
- Occupational Exposure Study : A case-referent study investigated the relationship between isocyanate exposure and occupational asthma. Results indicated that higher time-weighted average (TWA) exposures correlated with increased asthma incidence among workers exposed to various isocyanates, including derivatives like this compound .
- Health Monitoring Guidelines : Safe Work Australia recommends regular health monitoring for workers exposed to isocyanates, emphasizing the need for protective measures due to the potential for respiratory sensitization and other health effects .
Properties
IUPAC Name |
2-chlorobenzoyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUIVBFRTPPWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433109 | |
Record name | 2-CHLOROBENZOYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-34-1 | |
Record name | 2-CHLOROBENZOYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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